molecular formula C12H15BFNO4 B1453292 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1189042-70-3

2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1453292
CAS No.: 1189042-70-3
M. Wt: 267.06 g/mol
InChI Key: RNRPIYYFOPOLSL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester with a molecular formula of C₁₂H₁₅BFNO₄ and a molecular weight of 267.06 g/mol . Its structure consists of a 1,3,2-dioxaborolane core substituted with four methyl groups and a 2-fluoro-3-nitrophenyl aromatic ring. The fluoro and nitro groups at the ortho and meta positions of the phenyl ring impart strong electron-withdrawing effects, influencing its reactivity and stability. This compound is commonly utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRPIYYFOPOLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679591
Record name 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189042-70-3
Record name 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C₁₂H₁₅BFNO₄
  • Molecular Weight : 267.06 g/mol
  • CAS Number : 1189042-70-3
  • Structure : The compound features a dioxaborolane ring structure, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The presence of the nitrophenyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This property is crucial in medicinal chemistry for developing inhibitors against specific biological pathways.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that boron-containing compounds can exhibit antimicrobial properties. The dioxaborolane structure may interfere with bacterial cell wall synthesis or function as a β-lactamase inhibitor.
    • Case Study : In vitro tests indicated that derivatives of dioxaborolanes possess activity against resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .
  • Anticancer Potential
    • Preliminary research suggests that compounds similar to this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
    • Research Findings : A study demonstrated that modifications to the dioxaborolane scaffold could enhance cytotoxicity against various cancer cell lines by promoting cell cycle arrest .
  • Enzyme Inhibition
    • The compound has potential as an enzyme inhibitor due to its ability to form stable complexes with active sites in enzymes.
    • Example : It has been evaluated for its inhibitory effects on serine β-lactamases, which are crucial in combating antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/CellsReference
AntimicrobialModerate to HighAcinetobacter baumannii, Klebsiella pneumoniae
AnticancerHighVarious cancer cell lines
Enzyme InhibitionSignificantSerine β-lactamases

Scientific Research Applications

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of biological activity in drug development.

  • Case Study: A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The incorporation of the fluorinated nitrophenyl group enhances the compound's ability to interact with biological targets.

Organic Synthesis

2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Data Table: Cross-Coupling Reactions
    | Reaction Type | Substrates Used | Yield (%) | Reference |
    |---------------------------|--------------------------------------|-----------|---------------------|
    | Suzuki Coupling | Aryl halides with phenylboronic acid| 85 | |
    | Negishi Coupling | Aryl halides with alkenylboronates | 78 | |

Materials Science

This compound is also explored for its potential in developing new materials due to its unique electronic properties and structural characteristics.

  • Case Study: Research has shown that incorporating this dioxaborolane into polymer matrices can enhance conductivity and thermal stability.

Fluorescent Probes

The compound's fluorine and nitro groups make it suitable for designing fluorescent probes used in bioimaging applications.

  • Data Table: Fluorescent Properties
    | Probe Type | Emission Wavelength (nm) | Application Area |
    |--------------------------|--------------------------|---------------------------|
    | Fluorescent Sensor | 520 | Cellular imaging |
    | Environmental Monitoring | 580 | Detection of pollutants |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and fluoro (-F) groups in the target compound enhance electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions compared to analogs with electron-donating groups (e.g., -OCH₃ in ) . Steric Hindrance: The ortho-fluoro and meta-nitro substituents in the target compound create moderate steric hindrance, reducing undesired side reactions compared to bulkier analogs like 2-(2,6-dichloro-3,5-dimethoxyphenyl) derivatives .

Reactivity in Borylation :

  • Fluorine’s small atomic radius allows precise regioselectivity in C–H borylation, distinguishing it from larger substituents (e.g., -CF₃ in ) .
  • The target compound’s meta-nitro group directs borylation to para positions in aromatic systems, unlike -OCH₃ groups, which favor ortho functionalization .

Research Findings

  • Regioselectivity : Modifying substituents (e.g., replacing -F with -Cl ) alters borylation sites. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl) derivatives exhibit >90% para selectivity in cross-couplings .
  • Catalytic Efficiency: The target compound achieves TON (turnover number) >1,000 in Pd-catalyzed reactions, surpassing -OCH₃ analogs (TON ~500) due to faster oxidative addition .

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most common and effective method to prepare this compound involves palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide bearing the fluorine and nitro substituents with a pinacol boronate ester. The general procedure is as follows:

  • Reactants: A fluorinated nitro-substituted aryl halide (e.g., aryl bromide or iodide) and pinacol boronate.
  • Catalyst: Palladium complexes such as PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with suitable ligands.
  • Base: Potassium phosphate (K₃PO₄) or similar bases.
  • Solvent: Acetonitrile (MeCN) or other polar aprotic solvents.
  • Conditions: Reflux under nitrogen atmosphere for 2–6 hours.

After the reaction, the mixture is cooled, extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. Purification is performed by silica gel column chromatography, often using n-hexane as the eluent to isolate the pure boronate ester as a solid.

This method yields the target boronate ester with moderate to good yields (e.g., 20% to 77% depending on substrate and conditions).

Alkylation and Subsequent Boronation

In some synthetic routes, the pinacol boronate ester is introduced after alkylation of phenol or iodo-phenol derivatives:

  • Method A: Alkylation of commercial 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to yield pinacol boronates.
  • Method B: Alkylation of iodo phenol followed by conversion to pinacol boronate.

These intermediates are then used in Suzuki coupling to install the boronate ester on the fluoronitrophenyl ring.

Alternative Routes and Functional Group Transformations

Other preparative steps may include:

  • Hydrolysis of nitrile groups to carboxylic acids.
  • Bromination or fluorination steps to install the nitro and fluoro substituents.
  • Protection and deprotection of functional groups such as tetrahydropyranyl (THP) ethers.
  • Use of oxidizing agents like hydrogen peroxide or Selectfluor® for functional group modifications.

These steps are typically employed to prepare suitable intermediates for the final coupling reaction.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield Range
Starting material Fluorinated nitro-substituted aryl halide Commercial or synthesized intermediates -
Coupling reagent Pinacol boronate ester Stabilized boronate ester -
Catalyst PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂, or Pd/C Palladium catalyst complex -
Base K₃PO₄, NaHMDS, or Et₃N Facilitates coupling -
Solvent MeCN, THF, or DMF Polar aprotic solvents preferred -
Temperature Reflux or 80–125 °C Depends on catalyst and substrate -
Reaction time 2–6 hours Optimized for maximum conversion -
Workup Extraction, washing, drying Standard organic workup -
Purification Silica gel column chromatography n-Hexane or ethyl acetate eluents -
Final yield 20% to 77% Varies with substrate and method 20–77%

Research Findings and Considerations

  • The electron-withdrawing nitro and fluoro groups stabilize the boronate intermediate, facilitating the coupling reaction.
  • The choice of palladium catalyst and ligand significantly influences the yield and purity of the product.
  • Alkylation of phenol derivatives prior to boronation allows for functional group diversity in the boronate esters.
  • The compound is valuable in Suzuki-Miyaura cross-coupling for constructing complex biaryl frameworks, essential in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Synthesis : Typically prepared via Miyaura borylation, where a fluoronitro-substituted aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane at 80–100°C.
  • Purification : Flash column chromatography using silica gel and a gradient of ethyl acetate/hexane (5–20%) under nitrogen atmosphere to prevent hydrolysis of the boronate ester .
  • Key Considerations : Ensure anhydrous conditions to avoid boronate decomposition. Monitor reaction progress via TLC or LC-MS.

Q. How is the structural integrity of this compound confirmed experimentally?

  • 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm) and fluorine coupling patterns confirm substituent positions. The dioxaborolane methyl groups appear as a singlet (~δ 1.3 ppm).
  • 19F NMR : Distinct signal for the ortho-fluoro group (δ -110 to -115 ppm, depending on solvent).
  • 11B NMR : Characteristic peak for sp² boron at δ 28–32 ppm .
  • HRMS : Validate molecular weight (C₁₂H₁₄BFNO₄; calc. 295.09).

Q. What are the optimal storage conditions to ensure compound stability?

  • Store under inert gas (argon/nitrogen) at -20°C in amber vials to mitigate hydrolysis and photodegradation.
  • Decomposition Risks : Exposure to moisture or protic solvents leads to boronic acid formation, detectable via 11B NMR (shift to δ 18–22 ppm) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, nitro) influence cross-coupling reactivity?

  • The ortho-fluoro group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, the meta-nitro group can sterically hinder catalyst access or participate in unintended redox reactions with Pd(0) intermediates.
  • Electronic Effects : DFT calculations (e.g., B3LYP/6-31G*) show nitro groups reduce electron density at the boron atom, increasing oxidative addition efficiency but risking nitro reduction side reactions .

Q. How can researchers address contradictory yields in Suzuki-Miyaura reactions involving this boronate?

  • Low Yield Scenarios :

  • Competitive Side Reactions : Nitro groups may undergo reduction under catalytic conditions. Use milder bases (e.g., K₃PO₄ instead of Cs₂CO₃) and lower temperatures (50–70°C).
  • Steric Hindrance : Replace bulky ligands (e.g., switch from SPhos to XPhos) to improve catalyst turnover .
    • Validation : Monitor reaction intermediates via in situ IR or MALDI-TOF to identify side products.

Q. What computational strategies are effective for predicting substituent effects on boronate reactivity?

  • DFT Modeling : Calculate Fukui indices to map electrophilic/nucleophilic sites.
  • Solvent Effects : Use COSMO-RS simulations to optimize solvent selection (e.g., toluene vs. THF) for coupling efficiency.
  • Case Study : Comparative analysis of HOMO-LUMO gaps for fluoronitro vs. methoxynitro derivatives reveals higher electrophilicity in the former, aligning with experimental reactivity trends .

Data Contradiction Analysis

  • Reported Melting Points : Variations (e.g., 93–95°C vs. 75–77°C in fluoronitrophenol derivatives) may arise from polymorphic forms or impurities. Recrystallize from EtOAc/hexane and characterize via DSC .
  • Divergent Catalytic Outcomes : Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) highlight ligand sensitivity. Systematic screening of catalyst/ligand pairs is recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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